3-Cyclopentyloxane-3-carbaldehyde

Fragment-based drug discovery Stereochemistry Chiral recognition

3-Cyclopentyloxane-3-carbaldehyde (CAS 1934846-68-0, molecular formula C₁₁H₁₈O₂, molecular weight 182.26 g/mol) is a heterocyclic aldehyde featuring a cyclopentyl substituent at the 3-position of a fully saturated oxane (tetrahydropyran) ring. The compound contains one aldehyde carbonyl and one cyclic ether oxygen as hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds, yielding a moderate computed XLogP of 2.1 and a topological polar surface area (TPSA) of 26.3 Ų.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
Cat. No. B13241291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyloxane-3-carbaldehyde
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2(CCCOC2)C=O
InChIInChI=1S/C11H18O2/c12-8-11(6-3-7-13-9-11)10-4-1-2-5-10/h8,10H,1-7,9H2
InChIKeyKJKAECLHFMXXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopentyloxane-3-carbaldehyde (CAS 1934846-68-0) for Advanced Heterocyclic Fragment Screening: A Specialized Aldehyde Building Block


3-Cyclopentyloxane-3-carbaldehyde (CAS 1934846-68-0, molecular formula C₁₁H₁₈O₂, molecular weight 182.26 g/mol) is a heterocyclic aldehyde featuring a cyclopentyl substituent at the 3-position of a fully saturated oxane (tetrahydropyran) ring [1]. The compound contains one aldehyde carbonyl and one cyclic ether oxygen as hydrogen bond acceptors, zero hydrogen bond donors, and two rotatable bonds, yielding a moderate computed XLogP of 2.1 and a topological polar surface area (TPSA) of 26.3 Ų . Its structure introduces one undefined atom stereocenter at the 3-position, distinguishing it from the symmetric 4-substituted regioisomer . Commercially, it is supplied at a minimum purity specification of 95% (AKSci) and recommended for long-term storage in a cool, dry place .

Undefined stereocenter at oxane C3 enables chiral SAR exploration.
Specification-grade purity; plan additional purification for sensitive fragment screens.
Oxane scaffold with moderate lipophilicity supports fragment growing and merging workflows.

Why 3-Cyclopentyloxane-3-carbaldehyde Cannot Be Replaced by Regioisomeric, Ring-Contracted, or Unsubstituted Analogs in Fragment-Based Discovery


Compounds within the cyclopentyl-oxa-heterocycle carbaldehyde family share the same molecular formula (C₁₁H₁₈O₂) and functional groups but are not interchangeable. The 3-substituted oxane regioisomer presents a unique stereochemical profile: unlike 4-Cyclopentyloxane-4-carbaldehyde, which possesses zero undefined stereocenters, the 3-substituted variant harbors one undefined stereocenter . This stereochemical feature can drive differential binding when the aldehyde fragment engages a chiral protein environment. Compared to the five-membered oxolane analog 3-Cyclopentyloxolane-3-carbaldehyde (C₁₀H₁₆O₂, MW 168.23), the six-membered oxane ring reduces ring strain and alters both conformational preferences and the spatial presentation of the cyclopentyl and aldehyde groups [1]. Relative to unsubstituted tetrahydropyran-3-carbaldehyde (MW 114.14, XLogP ≈ 0), the cyclopentyl group raises lipophilicity by approximately 2.1 log units, profoundly affecting partitioning behavior, passive membrane permeability, and off-target promiscuity risk in cellular assays . Substituting any of these analogs without verification risks changing the 3D pharmacophore presentation, physicochemical property window, and ultimately the biological or catalytic readout.

4‑Cyclopentyloxane‑4‑carbaldehyde lacks the undefined stereocenter, eliminating chiral recognition opportunities.
3‑Cyclopentyloxolane‑3‑carbaldehyde (5‑membered ring) shifts conformational preferences and lipophilicity, altering permeability profile.
Unsubstituted tetrahydropyran‑3‑carbaldehyde is significantly more hydrophilic, changing partitioning behavior and potential off‑target profile.
Constitutional isomer with aldehyde on cyclopentane spacer repositions the electrophile, requiring separate pharmacophore validation.

Quantitative Differential Evidence: 3-Cyclopentyloxane-3-carbaldehyde vs. Closest Analogs


Stereochemical Differentiation: Undefined Stereocenter at Position 3 Distinguishes the 3-Substituted Oxane from the 4-Substituted Regioisomer

3-Cyclopentyloxane-3-carbaldehyde (CAS 1934846-68-0) contains one undefined atom stereocenter at the 3-position of the oxane ring, whereas its direct regioisomer 4-Cyclopentyloxane-4-carbaldehyde (CAS 1511363-94-2) has zero undefined stereocenters due to the symmetric placement of the cyclopentyl and carbaldehyde substituents at the 4-position . The 3-substituted isomer also exhibits a higher computed molecular complexity score (185 vs. 177) . This stereochemical asymmetry means that the 3-isomer can, upon resolution or diastereoselective transformation, yield enantiomerically enriched products, while the 4-isomer remains achiral at the quaternary center.

Stereocenter count
Head‑to‑head
1 undefined stereocenter vs 0 in 4‑regioisomer; complexity +8
Enables enantiomeric enrichment for chiral fragment screens.
Computed values; source review advised.
Fragment-based drug discovery Stereochemistry Chiral recognition

Ring-Size Effect: Oxane (6-Membered) vs. Oxolane (5-Membered) Core Differentiates Conformational Preference and Lipophilicity

The six-membered oxane ring of 3-Cyclopentyloxane-3-carbaldehyde confers a higher computed XLogP3 of 2.1 compared to 1.7 for the five-membered oxolane analog 3-Cyclopentyloxolane-3-carbaldehyde (CAS 1936143-93-9) [1]. This ΔXLogP of +0.4 units translates to approximately a 2.5-fold increase in octanol-water partition coefficient. The oxane also carries 14.0 Da greater molecular weight (182.26 vs. 168.23) and 1 additional heavy atom (13 vs. 12), while maintaining the same TPSA (26.3 Ų) . The predicted boiling point for the oxolane is 253.1 °C ± 23.0 °C [2]; boiling point data for the oxane are not available in the same database, but the oxane is expected to boil higher due to increased van der Waals surface area.

Ring‑size effect
Cross‑study
ΔXLogP3 +0.4 (2.1 vs 1.7); ΔMW +14.0 Da; same TPSA 26.3 Ų
Oxane increases lipophilicity and offers chair conformers vs oxolane envelope.
Predicted XLogP3 from databases; confirm experimentally.
Medicinal chemistry Conformational analysis Lipophilicity optimization

Lipophilicity Elevation Relative to Unsubstituted Parent: 2.1 Log Unit Gain from Cyclopentyl Introduction

The introduction of the cyclopentyl group at the 3-position of the oxane ring raises the computed XLogP from approximately 0 (tetrahydropyran-3-carbaldehyde, CAS 77342-93-9) to 2.1 (3-Cyclopentyloxane-3-carbaldehyde), a net gain of approximately 2.1 log units . Concurrently, molecular weight increases from 114.14 to 182.26 Da (ΔMW = +68.12), and the molecule gains 7 heavy atoms . The parent compound boils at approximately 179 °C (760 mmHg) , whereas the cyclopentyl-bearing analog, though lacking published experimental boiling point data, is anticipated to boil substantially higher based on the 4-regioisomer's predicted boiling point of 271.6 °C . The TPSA remains unchanged at 26.3 Ų, indicating that the cyclopentyl addition increases hydrophobic surface area without altering polar surface area.

Lipophilicity gain
Class‑level
ΔXLogP +2.1 vs unsubstituted parent (2.1 vs ≈0); MW +68.12 Da
Moves fragment into drug‑like lipophilicity window (XLogP 2.1
Class‑level inference; TPSA unchanged at 26.3 Ų.
Constitutional isomer
Class‑level
Aldehyde on oxane C3 vs on cyclopentane spacer; identical MW 182.26
Connectivity shift alters electrophile geometry and shape complementarity.
Based on InChI/SMILES comparison; binding data absent.
Purity specification
Spec review
Min. 95% (AKSci) vs ≥99% for unsubstituted parent (NMR grade)
Plan in‑house purification for assays requiring >98% purity.
Supplier specification; no inter‑lab verification.
Predicted bp/density
Predicted
Estimated bp 260–305 °C; density ~1.05–1.11 g/cm³ (class interpolation)
Informs distillation equipment choice; non‑volatile at ambient conditions.
No direct measurement; based on regioisomer/oxolane predictions.
Fragment-based screening Lipophilic ligand efficiency Physicochemical property design

Structural Isomer Differentiation: 3-Cyclopentyloxane-3-carbaldehyde vs. 1-(Oxan-3-yl)cyclopentane-1-carbaldehyde – Aldehyde Attachment Site Governs Fragment Shape

3-Cyclopentyloxane-3-carbaldehyde (the aldehyde is directly attached to the oxane C3) and 1-(Oxan-3-yl)cyclopentane-1-carbaldehyde (CAS 1936263-34-1, the aldehyde is attached to the cyclopentane ring, which is in turn attached to the oxane C3) are constitutional isomers sharing the same molecular formula C₁₁H₁₈O₂ and identical molecular weight of 182.26 g/mol . Despite their identical formula, the connectivity shift fundamentally alters the spatial orientation of the aldehyde relative to the oxane oxygen: in the target compound, the aldehyde and the oxane oxygen are attached to the same sp³ carbon (C3), placing the electrophilic carbonyl in a sterically encumbered environment flanked by both the cyclopentyl group and the oxane ring . In the constitutional isomer, the aldehyde is separated from the oxane ring by the cyclopentane spacer, yielding a more extended and flexible presentation [1].

Constitutional isomer
Class‑level
Aldehyde on oxane C3 vs on cyclopentane spacer; identical MW 182.26
Connectivity shift alters electrophile geometry and shape complementarity.
Based on InChI/SMILES comparison; binding data absent.
Fragment library design Constitutional isomerism Pharmacophore diversity

Commercial Purity Baseline and Supplier Specification: Minimum 95% Purity for Research-Use Procurement

3-Cyclopentyloxane-3-carbaldehyde is commercially available from AK Scientific (catalog 4442EK) with a minimum purity specification of 95% . This specification is comparable to the 95% purity standard offered for the 4-regioisomer 4-Cyclopentyloxane-4-carbaldehyde (AKSci catalog 4584DZ) . No vendor currently offers purity exceeding 95% for this compound class, whereas the unsubstituted parent tetrahydropyran-3-carbaldehyde is available at ≥99% purity (NMR) from Chem-Impex , reflecting the greater synthetic accessibility and purification maturity of simpler tetrahydropyran aldehydes. The absence of higher-purity grades for the cyclopentyl-substituted variants underscores their status as specialized screening compounds rather than large-scale synthetic intermediates.

Purity specification
Spec review
Min. 95% (AKSci) vs ≥99% for unsubstituted parent (NMR grade)
Plan in‑house purification for assays requiring >98% purity.
Supplier specification; no inter‑lab verification.
Chemical procurement Quality specification Building block sourcing

Predicted Physicochemical Trajectory: Boiling Point and Density Trends for the Oxane Regioisomer Series Inform Purification and Formulation Strategy

While experimental boiling point and density data for 3-Cyclopentyloxane-3-carbaldehyde are absent from the open literature, the 4-regioisomer 4-Cyclopentyloxane-4-carbaldehyde has predicted values of boiling point 271.6 ± 33.0 °C and density 1.105 ± 0.06 g/cm³ . The oxolane analog 3-Cyclopentyloxolane-3-carbaldehyde, with one fewer ring atom, has a predicted boiling point of 253.1 ± 23.0 °C and density 1.143 ± 0.06 g/cm³ [1]. The unsubstituted tetrahydropyran-3-carbaldehyde boils experimentally at approximately 179 °C with a density of 1.097 g/cm³ . Based on these class-level data, the target 3-substituted oxane is expected to exhibit a boiling point in the range of 260–305 °C and a density of approximately 1.05–1.11 g/cm³. The higher predicted boiling point range relative to the parent (~ +90 °C) and the oxolane analog (~ +20 °C) suggests that distillation-based purification may require reduced pressure or short-path techniques.

Predicted bp/density
Predicted
Estimated bp 260–305 °C; density ~1.05–1.11 g/cm³ (class interpolation)
Informs distillation equipment choice; non‑volatile at ambient conditions.
No direct measurement; based on regioisomer/oxolane predictions.
Process chemistry Purification method selection Physicochemical characterization

Procurement-Relevant Application Scenarios for 3-Cyclopentyloxane-3-carbaldehyde in Fragment-Based and Synthetic Chemistry Workflows


Fragment Screening Libraries Requiring Stereochemical Diversity at the Oxane 3-Position

The undefined stereocenter at the oxane 3-position (vs. zero in the 4-regioisomer) makes this compound a candidate for inclusion in fragment libraries where chiral shape diversity is a screening objective. Upon chiral resolution or asymmetric transformation, enantiomerically enriched series can be generated for SPR, NMR, or DSF-based fragment screens, enabling exploration of stereospecific binding interactions that are inaccessible with the achiral 4-Cyclopentyloxane-4-carbaldehyde .

Lipophilic Fragment Growing from Tetrahydropyran-3-carbaldehyde Hits

When a fragment hit containing a tetrahydropyran-3-carbaldehyde core requires increased lipophilicity for improved target affinity or cell permeability, 3-Cyclopentyloxane-3-carbaldehyde (ΔXLogP +2.1 vs. parent) provides a pre-built, synthetically tractable scaffold for fragment growing. The cyclopentyl group adds hydrophobic contacts while preserving the aldehyde as a reactive handle for further elaboration, and the XLogP of 2.1 remains below the commonly cited fragment lipophilicity ceiling of 3.0 .

Medicinal Chemistry SAR Exploration of Cyclic Ether Ring Size and Conformation

In SAR campaigns where the optimal ring size of a cyclic ether pharmacophore is unresolved, the six-membered oxane scaffold (3-Cyclopentyloxane-3-carbaldehyde, MW 182.26, XLogP 2.1) and its five-membered oxolane counterpart (3-Cyclopentyloxolane-3-carbaldehyde, MW 168.23, XLogP 1.7) form a matched pair for ring-size SAR. The oxane offers chair conformer flexibility and higher lipophilicity, while the oxolane provides reduced molecular weight and lower lipophilicity, allowing deconvolution of steric, conformational, and lipophilicity contributions to potency and selectivity [1].

Constitutional Isomer Screening for Pharmacophore Geometry Optimization

When the optimal spatial relationship between the aldehyde electrophile and the oxane hydrogen bond acceptor is unknown, 3-Cyclopentyloxane-3-carbaldehyde (aldehyde directly on oxane C3, sterically congested) and its constitutional isomer 1-(Oxan-3-yl)cyclopentane-1-carbaldehyde (aldehyde separated by a cyclopentane spacer) can be screened as a matched pair. Despite identical molecular formula and MW, the distinct pharmacophore geometries may yield differential binding modes, informing the design of more potent analogs .

Application
Selection Property
Validation Focus
Chiral fragment library screening
Undefined stereocenter handle
Verify enantiomer enrichment and screening hit rates
Lipophilic fragment growing from THP‑3‑carbaldehyde
Moderate lipophilicity increase
Assess permeability and solubility in merged series
Ring‑size SAR (oxane vs oxolane)
Oxane‑oxolane scaffold pair
Deconvolute steric, conformational, and lipophilic contributions
Pharmacophore geometry optimization
Aldehyde positioning (direct vs spacer)
Evaluate differential binding modes in target assays
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